molecular formula C14H7BrFNO2S B13452806 4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid

Cat. No.: B13452806
M. Wt: 352.18 g/mol
InChI Key: QQQZCWYQOLPXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid is a complex organic compound that features a bromine atom, a cyano group, and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophiles like sodium hydroxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid is unique due to the presence of both a cyano group and a fluorine atom, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.

Properties

Molecular Formula

C14H7BrFNO2S

Molecular Weight

352.18 g/mol

IUPAC Name

4-bromo-2-(4-cyano-2-fluorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C14H7BrFNO2S/c15-9-2-3-10(14(18)19)13(6-9)20-12-4-1-8(7-17)5-11(12)16/h1-6H,(H,18,19)

InChI Key

QQQZCWYQOLPXKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)SC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.